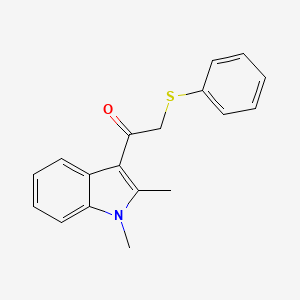![molecular formula C15H11Cl2N3OS B4763711 4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4763711.png)
4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol, also known as ADFT, is a chemical compound with potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising tool for studying different biological processes.
Mecanismo De Acción
The mechanism of action of 4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol involves the reaction of the thiol group with the triazole ring. This reaction forms a covalent bond between the thiol and 4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol, allowing for its detection and quantification. The reaction is specific to thiols and does not react with other functional groups, making it a useful tool for studying thiols in biological systems.
Biochemical and Physiological Effects:
4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol has also been shown to have antioxidant properties, scavenging free radicals and protecting against oxidative stress. Additionally, 4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol has been shown to have anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol is its specificity for thiols. This allows for the selective labeling and detection of thiols in biological systems. Additionally, 4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol is stable and can be used in a variety of experimental conditions. However, one limitation of 4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol is its potential toxicity. It has been shown to be cytotoxic at high concentrations, limiting its use in certain experimental systems.
Direcciones Futuras
There are several future directions for the use of 4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol in scientific research. One area of interest is the use of 4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol in the study of redox signaling pathways. Redox signaling involves the regulation of cellular processes through the oxidation and reduction of specific molecules. 4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol can be used to study the role of thiols in redox signaling pathways. Additionally, 4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol can be used to study the role of thiols in disease processes, such as cancer and neurodegenerative diseases. Finally, the development of new derivatives of 4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol with improved specificity and reduced toxicity is an area of active research.
Aplicaciones Científicas De Investigación
4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol has been shown to have potential applications in various scientific research areas. One of its primary uses is as a tool for studying the role of thiols in biological processes. Thiols are important for many biological functions, including protein folding, enzyme activity, and redox signaling. 4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol can be used to selectively label thiols in proteins, allowing for their detection and quantification.
Propiedades
IUPAC Name |
3-[5-(2,5-dichlorophenyl)furan-2-yl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3OS/c1-2-7-20-14(18-19-15(20)22)13-6-5-12(21-13)10-8-9(16)3-4-11(10)17/h2-6,8H,1,7H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOIXPHOIGFDIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[5-(2,5-dichlorophenyl)furan-2-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-{6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4763637.png)
![2-[2-(acetylamino)phenyl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B4763641.png)
![methyl 3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4763643.png)
![ethyl 6-methyl-3-[(2-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B4763653.png)
![4-{[3-(2,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B4763662.png)


![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4763690.png)


![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B4763706.png)
![5-[(2-chloro-4,5-difluorobenzoyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B4763720.png)
![3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4763734.png)
![4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]-1-butanol](/img/structure/B4763745.png)